molecular formula C22H33NO4S B15007021 N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide

N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide

Cat. No.: B15007021
M. Wt: 407.6 g/mol
InChI Key: KNBCPOWBSPMIIW-UHFFFAOYSA-N
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Description

N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide is a complex organic compound that features an adamantane moiety, a benzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with ethyl bromide to form 1-bromo-2-(adamantan-1-yl)ethane. This intermediate is then reacted with 2-ethoxy-5-(methoxymethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide is unique due to its combination of an adamantane moiety with a sulfonamide group, which imparts both rigidity and reactivity. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C22H33NO4S

Molecular Weight

407.6 g/mol

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2-ethoxy-5-(methoxymethyl)benzenesulfonamide

InChI

InChI=1S/C22H33NO4S/c1-3-27-20-5-4-16(15-26-2)11-21(20)28(24,25)23-7-6-22-12-17-8-18(13-22)10-19(9-17)14-22/h4-5,11,17-19,23H,3,6-10,12-15H2,1-2H3

InChI Key

KNBCPOWBSPMIIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)COC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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